![molecular formula C24H14ClF6N3O3S B2585751 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide CAS No. 1092346-23-0](/img/structure/B2585751.png)
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide
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Overview
Description
The compound “4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide” is a complex organic molecule. It contains several functional groups, including a sulfonamide group, two pyridine rings, and a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The InChI code for a similar compound, 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride, is provided as1S/C12H6Cl2F3NO3S/c13-10-5-7(12(15,16)17)6-18-11(10)21-8-1-3-9(4-2-8)22(14,19)20/h1-6H
.
Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in the compound is known to enhance the biological activity of pharmaceuticals. This compound, due to its structural features, could be involved in the synthesis of drugs that require increased metabolic stability and bioavailability . The presence of the trifluoromethyl group (-CF3) is a common feature in many FDA-approved drugs, indicating its significance in medicinal chemistry.
Agrochemical Research
Compounds with trifluoromethylpyridine moieties, such as the one , are often used in the development of agrochemicals. They can serve as key intermediates in creating new pesticides and herbicides, offering protection against a wide range of pests and diseases .
Future Directions
Trifluoromethylpyridine derivatives, such as this compound, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries. Many candidates are currently undergoing clinical trials, and it is expected that many novel applications of these compounds will be discovered in the future .
Mechanism of Action
Target of Action
The primary target of the compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thus inhibiting its function .
Biochemical Pathways
The inhibition of PPTases by 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on the action of PPTases .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide have been studied in vitro . The compound has demonstrated potential utility due to its favorable pharmacokinetic profile .
Result of Action
The action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide results in the thwarting of bacterial growth . This is due to the compound’s inhibitory effect on PPTases, which play a crucial role in bacterial cell viability .
Action Environment
The efficacy and stability of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound . Therefore, the action environment plays a significant role in the compound’s overall effectiveness.
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClF6N3O3S/c25-20-11-16(24(29,30)31)13-33-22(20)37-18-5-7-19(8-6-18)38(35,36)34-17-3-1-2-14(10-17)21-9-4-15(12-32-21)23(26,27)28/h1-13,34H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSLODWSJVQOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClF6N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide |
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